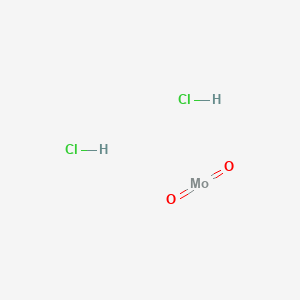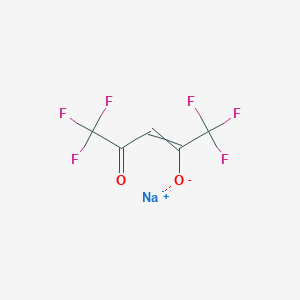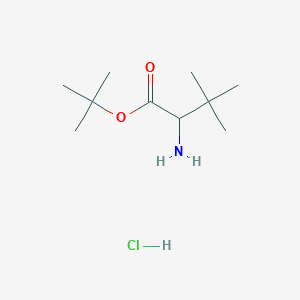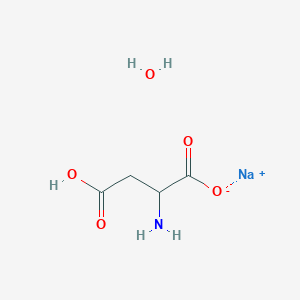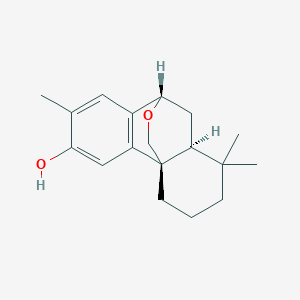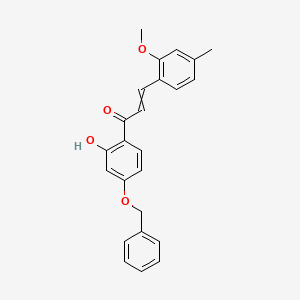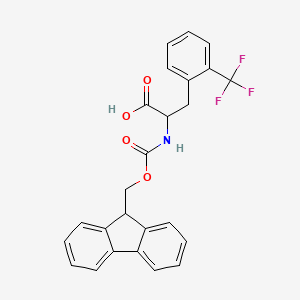
Oxaloacetate decarboxylase
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxaloacetate decarboxylase is an enzyme that catalyzes the decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide . This enzyme is a member of the Na+ transport decarboxylase family and is found exclusively in anaerobic bacteria . It plays a crucial role in citrate fermentation by converting the chemical energy of the decarboxylation reaction into an electrochemical gradient of Na+ ions across the membrane, which drives endergonic membrane reactions such as ATP synthesis, transport, and motility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxaloacetate decarboxylase can be isolated from various anaerobic bacteria, such as Vibrio cholerae . The enzyme is composed of subunits α, β, and γ, which are expressed from an oadGAB gene cluster . The enzyme can be purified using monomeric avidin–Sepharose affinity chromatography . The cells are resuspended in a buffer containing Tris-HCl and NaCl, and the enzyme is isolated by size-exclusion chromatography .
Industrial Production Methods: Industrial production of this compound involves the heterologous expression of the oad gene clusters in Escherichia coli . The decarboxylases are then isolated from the host cells using affinity chromatography and size-exclusion chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Oxaloacetate decarboxylase primarily undergoes decarboxylation reactions . It catalyzes the conversion of oxaloacetate into pyruvate and carbon dioxide .
Common Reagents and Conditions: The enzyme requires the presence of Na+ ions for its activity . Oxomalonate acts as a competitive inhibitor of this compound with respect to oxaloacetate . The enzyme is sensitive to the presence of NaCl, and oxomalonate can bind to the enzyme even in the absence of Na+ .
Major Products Formed: The major products formed from the decarboxylation of oxaloacetate by this compound are pyruvate and carbon dioxide .
Wissenschaftliche Forschungsanwendungen
Oxaloacetate decarboxylase has several scientific research applications, including:
Wirkmechanismus
Oxaloacetate decarboxylase catalyzes the decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide . The enzyme is composed of α, β, and γ subunits, with the α subunit containing the carboxyltransferase catalytic site . The decarboxylation reaction generates an electrochemical gradient of Na+ ions across the membrane, which drives endergonic membrane reactions such as ATP synthesis, transport, and motility . The enzyme’s activity is dependent on the presence of Na+ ions, and oxomalonate acts as a competitive inhibitor .
Vergleich Mit ähnlichen Verbindungen
Oxaloacetate decarboxylase is unique among decarboxylases due to its role in Na+ transport and energy conservation in anaerobic bacteria . Similar compounds include:
Methylmalonyl-CoA decarboxylase: Involved in the fermentation of succinate and also acts as a primary Na+ pump.
Malonate decarboxylase: Another member of the Na+ transport decarboxylase family found in anaerobic bacteria.
Glutaconyl-CoA decarboxylase: Involved in the fermentation of glutamate and also functions as a Na+ pump.
These enzymes share the common feature of being involved in Na+ transport and energy conservation in anaerobic bacteria, but this compound is specifically involved in citrate fermentation .
Eigenschaften
CAS-Nummer |
9074-98-0 |
|---|---|
Molekularformel |
Tb98 |
Molekulargewicht |
15574.685 g/mol |
IUPAC-Name |
terbium |
InChI |
InChI=1S/98Tb |
InChI-Schlüssel |
XVHVKHSSRLTQHH-UHFFFAOYSA-N |
Kanonische SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine](/img/structure/B13393558.png)

![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
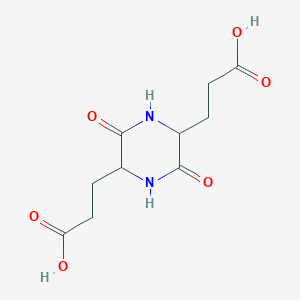
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
